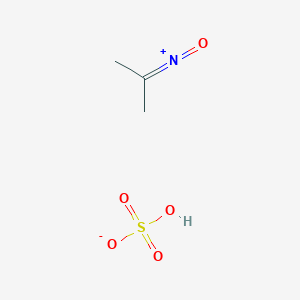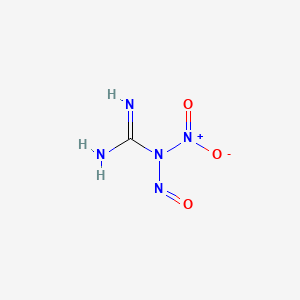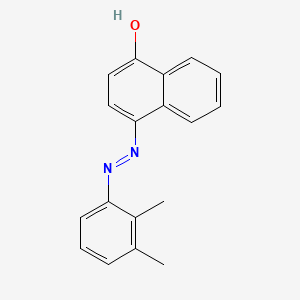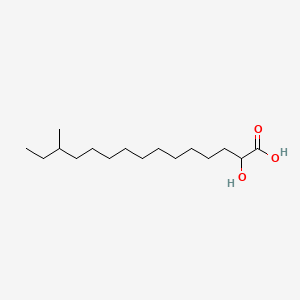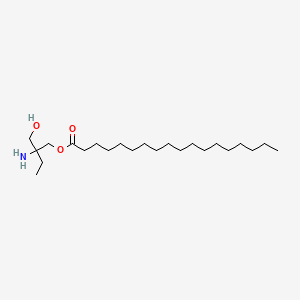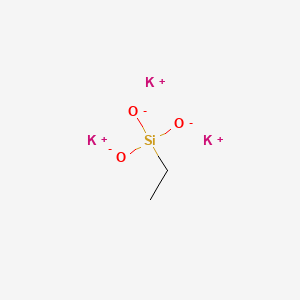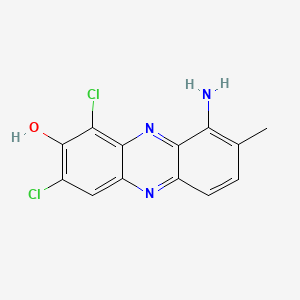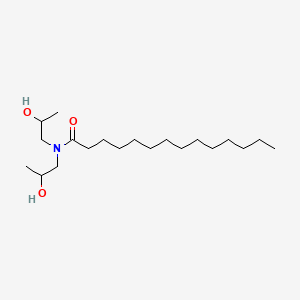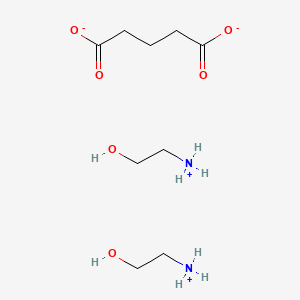![molecular formula C9H11BrN2 B12648761 1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide CAS No. 4597-92-6](/img/structure/B12648761.png)
1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 93845 es un compuesto químico que ha despertado un interés significativo en varios campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por su estructura compleja y reactividad diversa, lo que lo convierte en un valioso objeto de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NSC 93845 típicamente involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. Una ruta sintética común incluye los siguientes pasos:
Formación Inicial: Los materiales de partida se someten a una serie de reacciones, incluyendo condensación y ciclización, para formar la estructura central de NSC 93845.
Funcionalización: Se introducen varios grupos funcionales a la estructura central a través de reacciones como halogenación, nitración y sulfonación.
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía y destilación para garantizar una alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de NSC 93845 se escala utilizando grandes reactores y sistemas de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. Los factores clave incluyen el control de temperatura, la regulación de presión y el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
NSC 93845 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto puede reducirse utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que lleva a la formación de diferentes productos reducidos.
Sustitución: NSC 93845 puede participar en reacciones de sustitución nucleofílica o electrófila, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Solventes halogenados y bases o ácidos fuertes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
NSC 93845 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y como herramienta para investigar vías biológicas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de enfermedades como el cáncer y los trastornos neurológicos.
Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual NSC 93845 ejerce sus efectos involucra la interacción con objetivos y vías moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y provocando cambios en los procesos celulares. Las vías exactas involucradas pueden variar según el contexto de su uso, como en aplicaciones terapéuticas o reacciones químicas.
Comparación Con Compuestos Similares
NSC 93845 se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos Similares: Compuestos como NSC 12345 y NSC 67890 comparten similitudes estructurales pero difieren en su reactividad y aplicaciones.
Singularidad: NSC 93845 destaca por sus grupos funcionales específicos y la capacidad de experimentar una amplia gama de reacciones químicas, lo que lo hace versátil en varios campos científicos.
Propiedades
Número CAS |
4597-92-6 |
|---|---|
Fórmula molecular |
C9H11BrN2 |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1,2-dimethylimidazo[1,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C9H11N2.BrH/c1-8-7-11-6-4-3-5-9(11)10(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MLBHWZQXDUOBCS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[N+]2=CC=CC=C2N1C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


